1-(Methoxymethoxy)-4-propylbenzene
Description
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(methoxymethoxy)-4-propylbenzene |
InChI |
InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HIXOZCQLIFRETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCOC |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-(Methoxymethoxy)-4-propylbenzene serves as a versatile intermediate in organic synthesis. It is often utilized in the production of more complex organic molecules through various chemical reactions, including:
- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, which is essential for synthesizing pharmaceuticals and agrochemicals.
- Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in complex organic molecules .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Various substituted benzene derivatives |
| Cross-Coupling | Formation of biaryl compounds | Pharmaceuticals and agrochemicals |
| Electrophilic Substitution | Reacts with electrophiles to form new compounds | Functionalized aromatic compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific properties:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to the production of polymers with enhanced thermal stability and mechanical properties.
- Coatings and Adhesives : The compound's properties make it suitable for formulating coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors .
Biological Applications
Recent studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and cosmetic products.
- Pharmacological Properties : The compound has been studied for its effects on specific biological pathways, showing promise in modulating receptor activities related to metabolic and neurological functions .
| Compound | Activity Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Derivative A | Antimicrobial | 0.25 | 0.50 |
| Derivative B | Antimicrobial | 0.50 | 1.00 |
| Reference Antibiotic (Erythromycin) | Control | 8 - 64 | 16 - 128 |
Case Studies
Several case studies highlight the utility of this compound in practical applications:
- Synthesis of Antimicrobial Agents : A study demonstrated that modifying the structure of this compound led to derivatives with enhanced antimicrobial activity against resistant strains of bacteria.
- Development of Functional Polymers : Research on its use in polymer formulations showed improved mechanical properties and thermal stability compared to traditional materials.
Chemical Reactions Analysis
Hydrogenolysis Reactions
The MOM-protected phenolic group undergoes catalytic hydrogenolysis to yield simpler aromatic products. Studies demonstrate selective cleavage of the MOM ether without saturating the benzene ring:
| Reaction Conditions | Product | Yield | Mechanism Notes |
|---|---|---|---|
| H₂/Pd-C, MeOH, 25°C, 12 h | 4-Propylphenol | 85% | Self-supported hydrogenolysis via methoxy group-derived H₂ |
| H₂/Raney Ni, THF, 50°C, 24 h | 4-Propylanisole | 72% | Competitive demethylation observed |
This reaction is critical for generating phenolic intermediates in synthetic pathways.
Acid- or Base-Mediated Hydrolysis
The MOM ether is labile under acidic or basic conditions, enabling controlled deprotection:
Mechanistic studies suggest the MOM group hydrolyzes via a two-step process: protonation of the ether oxygen followed by nucleophilic attack by water .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes regioselective EAS at the para and ortho positions relative to the MOM ether:
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C, 2 h | 3-Nitro-1-(MOM)-4-propylbenzene | 68% |
| Friedel-Crafts Acylation | AlCl₃, AcCl, DCM, 25°C, 5 h | 4-Acetyl-1-(MOM)-propylbenzene | 61% |
The MOM ether acts as a directing group, enhancing ring reactivity while protecting the hydroxyl moiety .
Benzylic Functionalization
The propyl chain undergoes oxidation and radical-mediated transformations:
These reactions highlight the versatility of the propyl group in introducing functional handles .
Coupling Reactions
The compound participates in transition metal-free C–C bond-forming reactions under basic conditions:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Arenediazonium salts | NaOAc, MeCN, 25°C, 12 h | Biaryl hybrids | 79% |
| Allyl bromides | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Allylated derivatives | 65% |
Notably, the MOM ether remains stable during coupling unless exposed to strongly acidic media .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via two pathways:
| Pathway | Products | Dominance |
|---|---|---|
| Retro-ene reaction | Formaldehyde + 4-propylanisole | Primary pathway under N₂ |
| Radical recombination | Polycyclic aromatic hydrocarbons | Observed in oxidative environments |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-(Methoxymethoxy)-4-propylbenzene and its analogues:
Reactivity and Stability
- Methoxymethoxy vs. For example, catalytic oxidation of 1-methoxy-4-propylbenzene yields hydroperoxides and ketones, whereas methoxymethoxy-protected derivatives may resist oxidation under similar conditions.
- Fluorinated Analogues : The pentafluoroethyl group in 1-(Pentafluoroethyl)-4-propylbenzene introduces strong electron-withdrawing effects, likely enhancing resistance to electrophilic substitution reactions.
- Alkoxy Chain Length : Propoxy-substituted compounds (e.g., 1-Methoxy-4-propoxybenzene) exhibit lower volatility compared to methoxy derivatives, as seen in their higher molecular weights.
Structural Insights
- Crystal Packing : In methoxymethoxy-substituted aromatics (e.g., (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one), intramolecular hydrogen bonds stabilize crystal structures, which may influence the physical properties of this compound.
Preparation Methods
Williamson Ether Synthesis
Williamson ether synthesis remains the most widely adopted method for introducing the methoxymethoxy group onto the benzene ring. The reaction typically involves the nucleophilic substitution of a phenolic oxygen with a methoxymethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride. For instance, 4-propylphenol is treated with methoxymethyl chloride in anhydrous acetone at 60°C for 12 hours, yielding this compound with a reported efficiency of 82%. Side products, such as di-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of phenol to methoxymethyl chloride).
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K₂CO₃ | 82 | 98.5 |
| Solvent | Acetone | 78 | 97.2 |
| Temperature (°C) | 60 | 82 | 98.5 |
| Reaction Time (hrs) | 12 | 82 | 98.5 |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation offers an alternative route by directly introducing the propyl group to a pre-functionalized methoxymethoxybenzene intermediate. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction between methoxymethoxybenzene and 1-bromopropane in dichloromethane at 0–5°C. This method achieves moderate yields (65–78%) but requires rigorous control of electrophilic substitution regioselectivity. Para-substitution dominates due to the directing effect of the methoxymethoxy group, though ortho byproducts (≤12%) are observed under suboptimal conditions.
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for constructing the propylbenzene backbone. Aryl halides (e.g., 4-bromo-methoxymethoxybenzene) are coupled with propylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/water biphasic systems. This method achieves high yields (up to 92%) and exceptional regioselectivity but necessitates anhydrous conditions and inert atmospheres.
Protective Group Strategies for Methoxymethoxy Installation
Methoxymethyl (MOM) Protection
The methoxymethoxy group is introduced via MOM protection of phenolic hydroxyl groups. Methoxymethyl chloride, generated in situ from chloromethyl methyl ether and methanol, reacts with 4-propylphenol under basic conditions. This approach avoids over-alkylation but requires careful handling of toxic intermediates.
Mechanism Insight :
Selective Deprotection Challenges
Post-synthetic removal of the MOM group under acidic conditions (e.g., HCl/THF) can compromise the propyl chain’s integrity. Alternatives such as hydrogenolysis with Pd/C in methanol are less destructive but require longer reaction times (24–36 hours).
Catalytic Systems and Reaction Optimization
Base Selection in Etherification
Strong bases (e.g., NaH) accelerate methoxymethylation but risk side reactions, while milder bases (K₂CO₃) improve selectivity at the expense of reaction speed. A comparative study demonstrated that NaH in DMF achieves 89% yield in 6 hours but with 8% di-alkylation, whereas K₂CO₃ in acetone requires 12 hours for 82% yield and ≤2% impurities.
Solvent Effects
Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion, whereas non-polar solvents (toluene) favor Friedel-Crafts alkylation. Solvent choice directly impacts reaction kinetics:
Table 2: Solvent Impact on Williamson Ether Synthesis
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Acetone | 20.7 | 82 | 12 |
| DMF | 36.7 | 89 | 6 |
| Toluene | 2.4 | 68 | 18 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
For enantiomerically pure derivatives, chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers with a resolution factor (Rₛ) > 1.5.
Industrial Scalability and Challenges
Cost-Benefit Analysis of Routes
-
Williamson Synthesis : Low catalyst cost but high solvent consumption.
-
Friedel-Crafts : Moderate yields but scalable to kilogram batches.
-
Suzuki Coupling : High yield and purity but expensive palladium catalysts.
Q & A
Q. What are the validated synthetic routes for 1-(Methoxymethoxy)-4-propylbenzene, and how can purity be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling between 1-methoxy-4-bromobenzene and propyl-substituted alkynes under inert conditions (argon) at elevated temperatures (~40–60°C) yields the target molecule . Key steps include:
Q. What analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethoxy group at δ 3.3–3.5 ppm, propyl chain at δ 0.9–1.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.14) .
- Infrared (IR) spectroscopy : Stretching frequencies for C-O (1050–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from strong oxidizers and heat sources (>25°C) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., methoxymethoxy group as an electron donor) .
- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) for drug discovery applications .
- Reaction pathway modeling : Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects on coupling efficiency) .
Q. How do contradictory data on catalytic efficiency in cross-coupling reactions arise, and how can they be resolved?
Discrepancies in reported yields (e.g., 70–95%) may stem from:
- Catalyst loading : Lower Pd concentrations (<0.5 mol%) reduce costs but may slow kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions .
- Resolution strategy : Design controlled experiments with fixed variables (e.g., temperature, solvent) to isolate key factors .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature?
- Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40°C for 48 hours, followed by HPLC analysis to quantify degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram scale?
Q. How can conflicting ecological toxicity data be addressed given limited regulatory characterization?
- Read-across approaches : Use toxicity data from structurally similar compounds (e.g., methoxybenzene derivatives) for preliminary risk assessment .
- QSAR models : Predict bioaccumulation and persistence using software like EPI Suite .
- Experimental validation : Conduct Daphnia magna acute toxicity tests (EC₅₀) to fill data gaps .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
